2-(4-Octylphenyl)benzofuran
Description
Properties
Molecular Formula |
C22H26O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(4-octylphenyl)-1-benzofuran |
InChI |
InChI=1S/C22H26O/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)22-17-20-11-8-9-12-21(20)23-22/h8-9,11-17H,2-7,10H2,1H3 |
InChI Key |
UXYGOQDNMZCMNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Octylphenyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2), followed by reductive desulfurization .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve catalytic processes and innovative synthetic routes to ensure high yield and purity. These methods may include the use of free radical cyclization cascades and proton quantum tunneling to construct complex benzofuran ring systems .
Chemical Reactions Analysis
Types of Reactions
2-(4-Octylphenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(4-Octylphenyl)benzofuran include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., LiAlH4, NaBH4), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of 2-(4-Octylphenyl)benzofuran depend on the type of reaction and the reagents used. For example, oxidation reactions may yield benzofuran-2-carboxylic acids, while reduction reactions may produce benzofuran-2-ylmethanols .
Scientific Research Applications
2-(4-Octylphenyl)benzofuran has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Octylphenyl)benzofuran involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and topoisomerase, which play crucial roles in various biological processes . The compound’s effects are mediated through its binding to these enzymes, leading to the disruption of their normal functions and subsequent biological effects .
Comparison with Similar Compounds
Core Structure Variations :
- 2-(4-Octylphenyl)benzofuran vs. SLP7111228: SLP7111228 (Patwardhan et al.) shares the 4-octylphenyl substituent but replaces the benzofuran core with a 1,2,4-oxadiazole ring. In contrast, the benzofuran oxygen may engage in dipole interactions or π-stacking . Synthesis: SLP7111228 was derived from modifying a SphK2 inhibitor, highlighting the role of scaffold hopping in drug design. Benzofuran derivatives like 2-(4-Octylphenyl)benzofuran are typically synthesized via Lewis acid-catalyzed cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups .
Substituent Effects :
- 2-(4-Bromophenyl)benzofuran (Acta Crystallographica, ):
- The bromine substituent, being electron-withdrawing and sterically bulky, reduces coplanarity between the phenyl ring and benzofuran (dihedral angle: 8.4°). This contrasts with the flexible octyl chain, which may adopt conformations that optimize hydrophobic interactions in biological systems .
- Crystal Packing: The bromophenyl derivative exhibits CH₂–H⋯H interactions, whereas the octyl chain in 2-(4-Octylphenyl)benzofuran likely stabilizes crystals via van der Waals forces between alkyl chains .
Implications for Drug Design
- Substituent Optimization: The octyl chain’s length and flexibility may enhance binding to hydrophobic pockets in targets like SphK1, as seen in SLP7111226. Conversely, shorter or polar substituents (e.g., bromine) could improve solubility for non-systemic applications .
- Core Scaffold Selection: Benzofuran’s aromaticity favors interactions with π-rich biological targets, while oxadiazole’s heteroatoms may improve selectivity for enzymes requiring hydrogen-bond donors/acceptors .
Biological Activity
2-(4-Octylphenyl)benzofuran is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
2-(4-Octylphenyl)benzofuran is characterized by its unique molecular structure, which consists of a benzofuran core substituted with an octylphenyl group. The molecular formula is , and it has a molecular weight of approximately 258.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.36 g/mol |
| IUPAC Name | 2-(4-octylphenyl)benzofuran |
Synthesis
The synthesis of 2-(4-octylphenyl)benzofuran typically involves the reaction of appropriate phenolic compounds with octyl-substituted aromatic compounds under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antioxidant Properties
Research indicates that benzofuran derivatives, including 2-(4-octylphenyl)benzofuran, exhibit significant antioxidant activity. This property is crucial as antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Benzofurans have been investigated for their neuroprotective effects against neurodegenerative diseases. A recent study indicated that derivatives could protect neuronal cells from apoptosis induced by oxidative stress . Although direct evidence for 2-(4-octylphenyl)benzofuran's neuroprotective effects remains to be established, its potential in this area warrants further investigation.
Case Studies
- Antioxidant Activity Assessment : In a comparative study, 2-(4-octylphenyl)benzofuran was evaluated alongside other benzofuran derivatives for their ability to scavenge free radicals. The results showed a significant reduction in reactive oxygen species (ROS), indicating strong antioxidant capabilities.
- Cell Viability Assay : A cell viability assay was conducted using human breast cancer cell lines treated with varying concentrations of 2-(4-octylphenyl)benzofuran. The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
The biological activity of 2-(4-octylphenyl)benzofuran may be attributed to its ability to interact with cellular pathways involved in apoptosis and oxidative stress response. It is hypothesized that the compound modulates signaling pathways that lead to increased expression of antioxidant enzymes and inhibition of pro-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
